Bodipy 558/568 C12

Catalog No.
S521847
CAS No.
158757-84-7
M.F
C25H31BF2N2O2S
M. Wt
472.4
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bodipy 558/568 C12

CAS Number

158757-84-7

Product Name

Bodipy 558/568 C12

IUPAC Name

12-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)dodecanoate;hydron

Molecular Formula

C25H31BF2N2O2S

Molecular Weight

472.4

InChI

InChI=1S/C25H31BF2N2O2S/c27-26(28)29-20(11-8-6-4-2-1-3-5-7-9-13-25(31)32)14-15-21(29)19-22-16-17-23(30(22)26)24-12-10-18-33-24/h10,12,14-19H,1-9,11,13H2,(H,31,32)

InChI Key

PHUIDILRCYWCMI-UHFFFAOYSA-N

SMILES

[H+].[B-]1(N2C(=CC=C2CCCCCCCCCCCC(=O)[O-])C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F

Solubility

Soluble in DMSO

Synonyms

BODIPY 558/568 C12, Red C12

Description

The exact mass of the compound Bodipy 558/568 C12 is 472.2167 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Labeling and Visualization of Lipid Droplets in Live Cells:

  • Bodipy 558/568 C12 is a fatty acid-conjugated fluorescent probe. Due to its structural design, it readily passes through the cell membrane and specifically targets the hydrophobic core of lipid droplets within the cell [, ].
  • This property allows researchers to label and visualize lipid droplets in live cells. The probe emits bright red fluorescence when excited by a specific wavelength of light, making them easily detectable using fluorescence microscopy techniques [].
  • This non-invasive approach enables scientists to monitor the dynamics and distribution of lipid droplets within living cells in real-time [].

Studying Lipid Droplet Dynamics and Turnover:

  • By using Bodipy 558/568 C12, researchers can investigate the formation, growth, and breakdown of lipid droplets.
  • Live cell imaging with this probe allows them to track the movement and interactions of lipid droplets within the cell [].
  • Pulse-chase experiments using Bodipy 558/568 C12 can be employed to measure the rate of fatty acid uptake and incorporation into cellular lipid stores [].

Investigating the Role of Lipid Droplets in Cellular Processes:

  • Lipid droplets play a crucial role in cellular energy storage and metabolism. Bodipy 558/568 C12 can be used to study how various cellular conditions or stimuli affect lipid droplet formation and utilization.
  • Researchers can correlate changes in lipid droplet morphology and abundance with specific cellular processes, such as differentiation, stress response, or nutrient availability [].

Applications in Model Organisms:

  • Bodipy 558/568 C12 is not limited to mammalian cells. It can be used to visualize and study lipid droplets in various model organisms, including yeast, zebrafish, and nematodes.
  • This allows researchers to investigate the role of lipid metabolism in different biological systems and disease models.

Bodipy 558/568 C12, also known as Red C12, is a fluorescent probe specifically designed to label lipid droplets within living cells []. It belongs to the class of BODIPY dyes, known for their strong ultraviolet absorption, sharp fluorescence emission peaks, and high quantum yield []. These properties make them valuable tools in various biological imaging applications [].


Molecular Structure Analysis

Bodipy 558/568 C12 possesses a unique structure combining a boron-dipyrromethene (BODIPY) core with a dodecanoic acid (C12) fatty acid chain [, ]. The BODIPY core is responsible for the fluorescent properties, while the C12 chain allows the probe to partition into the hydrophobic environment of lipid droplets []. The key features of the structure include:

  • Conjugated Double Bonds: The BODIPY core contains multiple conjugated double bonds, which contribute to its strong light absorption and efficient fluorescence emission [].
  • Boron Center: The central boron atom in the BODIPY core plays a crucial role in fluorescence by facilitating photoinduced electron transfer [].
  • Dodecanoic Acid Chain: This hydrophobic tail enables the probe to anchor itself within the lipid droplets, making it cell permeable and specific for its target [].

Chemical Reactions Analysis

The specific synthesis of Bodipy 558/568 C12 is not publicly available due to potential proprietary information. However, BODIPY dyes generally undergo condensation reactions between pyrrole and boron trifluoride to form the core structure, followed by further modifications to introduce functional groups like the C12 chain [].

The compound likely undergoes decomposition reactions at high temperatures, with the breakdown products depending on the surrounding environment.


Physical And Chemical Properties Analysis

  • Form: Oil []
  • Solubility: Soluble in DMF and DMSO []
  • Excitation/Emission maxima: 558 nm/568 nm [, ]
  • Molecular Formula: C25H30BF2N2O2S []
  • Molecular Weight: 472.4 []

The mechanism of action of Bodipy 558/568 C12 relies on its ability to partition into lipid droplets. The hydrophobic C12 tail interacts with the fatty acids within the droplets, while the BODIPY core remains solvated in the less hydrophobic core []. This localization allows for specific and sensitive visualization of lipid droplets using fluorescence microscopy techniques.

Purity

>95% (or refer to the Certificate of Analysis)

Exact Mass

472.2167

Appearance

An oil

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1. Targett-Adams, P., Chambers, D., Gledhill, S., et al. Live cell analysis and targeting of the lipid droplet-binding adipocyte differentiation-related protein. J. Biol. Chem. 278(18), 15998-16007 (2003).
2. Rambold, A.S., Cohen, S., and Lippincott-Schwartz, J. Fatty acid trafficking in starved cells: Regulation by lipid droplet lipolysis, autophagy, and mitochondrial fusion dynamics. Dev. Cell. 32(6), 678-692 (2015).

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